N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
Description
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a dioxane ring
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-23-16-7-5-15(6-8-16)17(21-9-3-2-4-10-21)13-20-19(22)18-14-24-11-12-25-18/h5-8,17-18H,2-4,9-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFHLCUOSGVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2COCCO2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of a piperidine derivative. This can be achieved through the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst.
Attachment of the Dioxane Ring: The next step involves the formation of the 1,4-dioxane ring. This can be done by reacting the piperidine intermediate with ethylene glycol under acidic conditions to form the dioxane ring.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the dioxane intermediate with a suitable carboxylic acid derivative, such as an acyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of piperidine derivatives with primary or secondary amine groups.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and methoxyphenyl group can facilitate binding to specific sites on proteins, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-hydroxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
- N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
- N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and chemical behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
